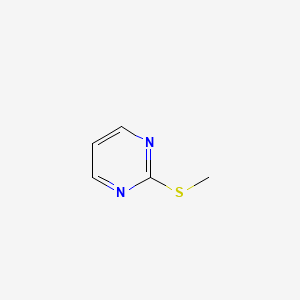![molecular formula C7H14Cl2N4 B2922406 4-Methyl-3-[(2S)-pyrrolidin-2-yl]-1,2,4-triazole;dihydrochloride CAS No. 2580114-65-2](/img/structure/B2922406.png)
4-Methyl-3-[(2S)-pyrrolidin-2-yl]-1,2,4-triazole;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3-[(2S)-pyrrolidin-2-yl]-1,2,4-triazole; dihydrochloride is a chemically synthesized compound renowned for its multifaceted applications in scientific research. Characterized by its unique structural components, this compound has garnered attention for its potential utility across various disciplines, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of 4-Methyl-3-[(2S)-pyrrolidin-2-yl]-1,2,4-triazole; dihydrochloride typically involves the reaction between 4-Methyl-1,2,4-triazole and (2S)-pyrrolidine under controlled conditions. Key reaction parameters include precise temperature control, solvent selection, and catalysts to optimize yield and purity.
Industrial Production Methods: : Industrial production leverages batch or continuous flow techniques to maximize efficiency. Rigorous purification processes, such as crystallization or chromatography, are employed to ensure the compound's high-grade purity, vital for its diverse applications.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of oxo-derivatives.
Reduction: : Reduction reactions can transform the triazole ring into more saturated forms, potentially altering its reactivity and interaction with other molecules.
Substitution: : Substitution reactions, particularly nucleophilic substitutions, are common with this compound, yielding various derivative compounds.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Solvents: : Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products Formed
Oxo-derivatives from oxidation.
Saturated triazole rings from reduction.
Various functionalized derivatives from substitution reactions.
Applications De Recherche Scientifique
Chemistry: : In synthetic organic chemistry, this compound serves as a versatile intermediate, enabling the construction of complex molecules and facilitating the study of reaction mechanisms.
Biology: : In biological studies, it acts as a molecular probe, aiding in the investigation of biochemical pathways and the interaction with biological macromolecules.
Medicine: : The compound's potential pharmacological properties are explored in drug development, particularly for its effects on specific molecular targets associated with various diseases.
Industry: : Industrial applications include its role as a precursor in the manufacture of agrochemicals, dyes, and other specialized materials.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. Its triazole ring structure is particularly adept at binding to active sites, modulating the activity of these targets, and influencing biochemical pathways. The detailed molecular pathways often involve inhibition or activation of key enzymes, impacting cellular processes and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole derivatives
Pyrrolidine-substituted triazoles
Methylated triazole compounds
Uniqueness: : Compared to its analogs, 4-Methyl-3-[(2S)-pyrrolidin-2-yl]-1,2,4-triazole; dihydrochloride exhibits distinctive reactivity patterns due to its specific substituent groups. These unique structural features enhance its binding affinity and specificity towards certain biological targets, distinguishing it in both research and practical applications.
There you have it, a detailed overview of 4-Methyl-3-[(2S)-pyrrolidin-2-yl]-1,2,4-triazole; dihydrochloride, from its synthesis to its scientific significance. What piqued your interest the most?
Propriétés
IUPAC Name |
4-methyl-3-[(2S)-pyrrolidin-2-yl]-1,2,4-triazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c1-11-5-9-10-7(11)6-3-2-4-8-6;;/h5-6,8H,2-4H2,1H3;2*1H/t6-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSMYZFXRANOOF-ILKKLZGPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2CCCN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NN=C1[C@@H]2CCCN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-2-methylphenyl)-2-{6-ethyl-4-oxo-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2922324.png)
![methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/new.no-structure.jpg)

![2-(8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2922331.png)
![methyl 4-((2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate](/img/structure/B2922333.png)

![N-(4-chlorophenyl)-4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2922336.png)



![2-[(naphthalen-2-yloxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole](/img/structure/B2922346.png)
